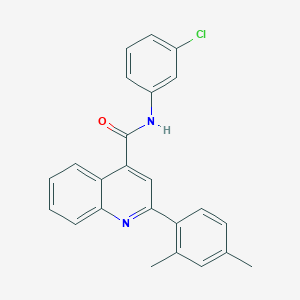

N-(3-chlorophenyl)-2-(2,4-dimethylphenyl)quinoline-4-carboxamide

Description

N-(3-chlorophenyl)-2-(2,4-dimethylphenyl)quinoline-4-carboxamide is a quinoline-based carboxamide derivative featuring a 3-chlorophenyl amide group at position 4 and a 2,4-dimethylphenyl substituent at position 2 of the quinoline core. The 3-chlorophenyl and 2,4-dimethylphenyl moieties likely influence its physicochemical properties (e.g., lipophilicity, steric bulk) and biological interactions, as seen in comparable compounds.

Properties

Molecular Formula |

C24H19ClN2O |

|---|---|

Molecular Weight |

386.9 g/mol |

IUPAC Name |

N-(3-chlorophenyl)-2-(2,4-dimethylphenyl)quinoline-4-carboxamide |

InChI |

InChI=1S/C24H19ClN2O/c1-15-10-11-19(16(2)12-15)23-14-21(20-8-3-4-9-22(20)27-23)24(28)26-18-7-5-6-17(25)13-18/h3-14H,1-2H3,(H,26,28) |

InChI Key |

BRMZHJAIDGMPCO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=CC(=CC=C4)Cl)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-2-(2,4-dimethylphenyl)quinoline-4-carboxamide typically involves multi-step organic reactions. One possible route includes:

Formation of Quinoline Core: Starting with an appropriate aniline derivative, the quinoline core can be synthesized through a Skraup synthesis or Friedländer synthesis.

Substitution Reactions:

Amidation: The final step involves the formation of the carboxamide group through an amidation reaction using suitable reagents like carbodiimides.

Industrial Production Methods

Industrial production may involve optimizing the above synthetic route for large-scale synthesis, focusing on yield, purity, and cost-effectiveness. Catalysts and automated reactors may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorophenyl)-2-(2,4-dimethylphenyl)quinoline-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized using strong oxidizing agents, leading to the formation of quinoline N-oxides.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, potentially reducing the carboxamide group to an amine.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, introducing different functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products depend on the specific reactions and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Pharmaceutical Development

N-(3-chlorophenyl)-2-(2,4-dimethylphenyl)quinoline-4-carboxamide has been identified as a lead compound in drug discovery efforts, particularly for its potential therapeutic applications. The compound exhibits notable biological activities, including:

- Antimicrobial Properties : Studies have indicated that quinoline derivatives can possess antimicrobial effects, making this compound a candidate for further investigation in treating bacterial infections.

- Anticancer Activity : Research has demonstrated that derivatives of quinoline can inhibit cancer cell proliferation. The specific structure of N-(3-chlorophenyl)-2-(2,4-dimethylphenyl)quinoline-4-carboxamide may enhance its efficacy against certain cancer types .

- Anti-inflammatory Effects : The compound's ability to modulate inflammatory pathways suggests its potential use in developing anti-inflammatory drugs.

Synthesis and Chemical Properties

The synthesis of N-(3-chlorophenyl)-2-(2,4-dimethylphenyl)quinoline-4-carboxamide typically involves multi-step organic reactions. Key steps include the formation of the quinoline core and the introduction of substituents that enhance biological activity:

- Synthetic Routes : Common methods include the use of chlorinating agents and coupling reactions to introduce the chlorophenyl and dimethylphenyl groups into the quinoline framework .

- Chemical Properties : The molecular formula is C24H22ClN2O, with a molecular weight of approximately 386.87 g/mol. The presence of the carboxamide functional group contributes to its solubility and biological activity .

Comparative Analysis with Related Compounds

To understand the unique properties of N-(3-chlorophenyl)-2-(2,4-dimethylphenyl)quinoline-4-carboxamide, it is useful to compare it with related quinoline derivatives:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 8-Chloro-2-(3,4-dimethylphenyl)quinoline-4-carboxylic acid | Chloro group at position 8 | Anticancer and anti-inflammatory |

| 6-Chloro-2-(3,4-dimethylphenyl)quinoline-4-carboxylic acid | Chloro group at position 6 | Antibacterial properties |

| 2-(3-Chlorophenyl)quinoline-4-carboxamide | Lacks dimethyl substitution | Lower potency against cancer cells |

This table illustrates how variations in substitution patterns can affect the biological activities of quinoline derivatives.

Case Studies and Research Findings

Several studies have documented the potential applications of N-(3-chlorophenyl)-2-(2,4-dimethylphenyl)quinoline-4-carboxamide:

- A study highlighted its antibacterial properties, demonstrating significant inhibition against various bacterial strains .

- Another research effort focused on its anticancer activity, showing promise in reducing tumor growth in preclinical models .

- Investigations into its anti-inflammatory effects revealed that it could modulate key inflammatory pathways, suggesting utility in treating inflammatory diseases.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-2-(2,4-dimethylphenyl)quinoline-4-carboxamide would depend on its specific biological target. Generally, quinoline derivatives can interact with various enzymes, receptors, or DNA, leading to inhibition or activation of biological pathways. The molecular targets and pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

Quinoline-4-carboxamides exhibit diverse bioactivity depending on substituent variations. Key analogs are summarized below:

Structural Insights :

- Halogenation : Chlorine at the 3-position (target compound) balances lipophilicity and steric effects, whereas dichlorophenyl (3,4-Cl₂) in increases potency but may reduce metabolic stability.

- Aromatic Substituents : 2,4-Dimethylphenyl (target) provides moderate steric bulk compared to ethoxyphenyl or morpholine derivatives , which alter solubility and membrane permeability.

Key Observations :

Physicochemical Properties

- Lipophilicity : The 2,4-dimethylphenyl group increases logP compared to polar substituents (e.g., morpholine ), favoring blood-brain barrier penetration.

- Melting Points : Analogs with rigid substituents (e.g., 5a5 in , mp 188°C) suggest the target compound may exhibit a high melting point (>180°C), indicative of crystalline stability.

Biological Activity

N-(3-chlorophenyl)-2-(2,4-dimethylphenyl)quinoline-4-carboxamide is a synthetic compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

- Molecular Formula : C24H22ClN2O

- Molecular Weight : 386.873 g/mol

- Key Features : The compound features a quinoline core, a chlorophenyl substituent at the 3-position, and a dimethylphenyl group at the 2-position, which contribute to its unique biological properties.

The biological activity of N-(3-chlorophenyl)-2-(2,4-dimethylphenyl)quinoline-4-carboxamide is primarily attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in inflammatory pathways and cancer progression. For instance, it may inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory response.

- Receptor Interaction : It can bind to specific receptors that modulate cellular signaling pathways related to cell proliferation and apoptosis.

- Gene Expression Modulation : The compound may influence the expression of genes associated with inflammation and tumorigenesis.

Anticancer Properties

Research indicates that N-(3-chlorophenyl)-2-(2,4-dimethylphenyl)quinoline-4-carboxamide exhibits significant anticancer activity:

- A study demonstrated its efficacy against breast cancer cell lines, where it induced apoptosis and inhibited cell migration. The compound's structural features allow it to interfere with vital cellular processes involved in tumor growth .

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Shinde et al. (2021) | MCF-7 (breast cancer) | 12.5 | Induction of apoptosis |

| Comparative Study | MDA-MB-231 | 15.0 | Inhibition of migration |

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been explored through various assays:

- In vitro studies showed that it significantly reduced levels of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages .

| Assay | Result |

|---|---|

| TNF-α Inhibition | 60% at 10 µM |

| IL-6 Reduction | 55% at 10 µM |

Case Studies and Research Findings

- In Vivo Studies : Animal models have been utilized to assess the therapeutic potential of N-(3-chlorophenyl)-2-(2,4-dimethylphenyl)quinoline-4-carboxamide. In a carrageenan-induced paw edema model, the compound demonstrated a significant reduction in inflammation compared to control groups .

- Molecular Docking Studies : Computational studies have indicated that the compound binds effectively to target proteins involved in cancer and inflammatory pathways. These studies help predict its binding affinity and potential efficacy as a therapeutic agent .

- Comparative Analysis : When compared to standard anti-inflammatory drugs like celecoxib, N-(3-chlorophenyl)-2-(2,4-dimethylphenyl)quinoline-4-carboxamide exhibited similar or superior anti-inflammatory effects with potentially lower side effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.